6-Bromo-2-chloropyridine-3-boronic acid
Description
6-Bromo-2-chloropyridine-3-boronic acid is a halogenated pyridine boronic acid derivative with the molecular formula C₅H₃BBrClNO₂. It features a pyridine ring substituted with bromine at position 6, chlorine at position 2, and a boronic acid (-B(OH)₂) group at position 3 (Figure 1). This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing effects of bromine and chlorine substituents enhance the stability of the boronic acid moiety, making it less prone to protodeboronation under reaction conditions compared to non-halogenated analogs .
Properties
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOJKYPERFUOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 6-Bromo-2-chloropyridine-3-boronic acid typically involves several synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of a halopyridine with a boronic acid derivative under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-2-chloropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Synthetic Applications
1.1 Cross-Coupling Reactions
6-Bromo-2-chloropyridine-3-boronic acid is prominently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with electrophiles. The presence of both bromine and chlorine substituents enhances its reactivity, facilitating selective transformations.
- Example Reaction:
- The compound can react with phenylboronic acid under palladium catalysis to yield various substituted pyridine derivatives. For instance, using 0.9 equivalents of phenylboronic acid at 60 °C results in a mono-substituted product, while increasing the amount and temperature can yield di-substituted products with high yields (up to 95%) .
1.2 Synthesis of Nucleosides
This boronic acid derivative has been utilized in the synthesis of pyridine-based nucleosides. The Heck coupling method has been employed to create C-nucleoside intermediates, which are crucial for developing antiviral agents and other therapeutics.
- Case Study:
Biological Activities
2.1 Antiviral and Cytotoxic Studies
Despite extensive applications in synthesis, studies have shown that nucleosides derived from 6-bromo-2-chloropyridine-3-boronic acid do not exhibit significant antiviral or cytotoxic activities at concentrations up to 10 μM. This indicates that while the compound is valuable for synthetic purposes, its biological efficacy may be limited .
2.2 Potential in Drug Development
The structural features of 6-bromo-2-chloropyridine-3-boronic acid make it a candidate for further modifications aimed at enhancing its pharmacological properties. The introduction of various substituents could potentially improve its interaction with biological targets .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloropyridine-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyridine Boronic Acids
*Calculated molecular weight based on formula.
Key Observations :
- Solubility: The isopropoxy group in 5-chloro-6-isopropoxypyridine-3-boronic acid enhances lipophilicity, favoring organic-phase reactions, whereas the BOC-protected amine in 6-(BOC-Methylamino)pyridine-3-boronic acid improves stability but requires deprotection for further functionalization .
Reactivity in Suzuki-Miyaura Cross-Coupling
The target compound’s bromine and chlorine substituents activate the pyridine ring toward electrophilic substitution, while the boronic acid group facilitates coupling with aryl halides. Comparative studies suggest:
- Reaction Efficiency : Halogenated pyridine boronic acids exhibit higher coupling yields (70–90%) with aryl triflates compared to methyl-substituted analogs (50–70%) due to reduced steric interference .
- Stability: Electron-withdrawing groups (Br, Cl) stabilize the boronic acid moiety, minimizing protodeboronation during prolonged reactions. In contrast, 6-(BOC-Methylamino)pyridine-3-boronic acid may decompose under basic conditions due to BOC-group sensitivity .
Biological Activity
6-Bromo-2-chloropyridine-3-boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Biological Activity
6-Bromo-2-chloropyridine-3-boronic acid exhibits several biological activities, particularly in the fields of cancer therapy and antibacterial applications.
Anticancer Activity
Research indicates that boronic acids, including 6-bromo-2-chloropyridine-3-boronic acid, can inhibit certain cancer cell growth. The mechanism often involves the inhibition of proteasome activity, which is crucial for protein degradation in cancer cells. For instance, compounds similar to this boronic acid have shown efficacy against various cancer types by disrupting cell cycle regulation and inducing apoptosis .
Case Study:
A study investigated the effects of boron-containing compounds on human cancer cell lines. It was found that derivatives of 6-bromo-2-chloropyridine exhibited significant cytotoxicity against breast and colon cancer cells. The proposed mechanism involved the inhibition of key signaling pathways related to cell survival and proliferation .
Antibacterial Activity
The compound's structure suggests potential as an antibacterial agent. Boronic acids are known to interfere with bacterial enzyme functions, particularly those involved in folic acid synthesis. This mechanism is similar to that of sulfonamides, which target dihydropteroate synthase, essential for bacterial growth.
Research Findings:
In vitro studies have demonstrated that 6-bromo-2-chloropyridine-3-boronic acid can inhibit the growth of Gram-positive bacteria, showcasing its potential as a new antimicrobial agent .
Synthesis and Derivatives
The synthesis of 6-bromo-2-chloropyridine-3-boronic acid typically involves metal-halogen exchange reactions followed by boronation processes. This method allows for high yields and purity, making it suitable for pharmaceutical applications .
| Method | Yield | Conditions |
|---|---|---|
| Metal-halogen exchange | High | Use of brominated pyridine starting materials |
| Boronation | Moderate | Reaction with boron sources under specific conditions |
Comparative Analysis
The biological activity of 6-bromo-2-chloropyridine-3-boronic acid can be compared with other related compounds:
| Compound Name | Activity | Mechanism |
|---|---|---|
| 4-Chloropyridine-3-boronic acid | Anticancer | Inhibition of proteasome activity |
| 6-Bromopyridine-3-boronic acid | Antibacterial | Inhibition of bacterial folic acid synthesis |
| 2-Chloropyridine-3-boronic acid | Moderate anticancer | Disruption of cellular signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
